![molecular formula C14H8Cl2N2 B7733798 1-Chloro-4-(4-chlorophenyl)phthalazine](/img/structure/B7733798.png)
1-Chloro-4-(4-chlorophenyl)phthalazine
Overview
Description
1-Chloro-4-(4-chlorophenyl)phthalazine is a chemical compound with the molecular formula C14H8Cl2N2. It is a derivative of phthalazine, characterized by the presence of chlorine atoms at the 1 and 4 positions of the phthalazine ring and a chlorophenyl group at the 4 position.
Preparation Methods
The synthesis of 1-Chloro-4-(4-chlorophenyl)phthalazine typically involves a multi-step process:
Cyclocondensation: The process begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate, resulting in the formation of 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Chloro-4-(4-chlorophenyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include phosphorous oxychloride for chlorination and hydrazine hydrate for cyclocondensation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of VEGFR-2, a receptor involved in angiogenesis and cancer progression.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: Its interactions with biological targets have been studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chlorophenyl)phthalazine involves its interaction with molecular targets such as VEGFR-2. By inhibiting this receptor, the compound can potentially disrupt angiogenesis, thereby exerting anti-cancer effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-Chloro-4-(4-chlorophenyl)phthalazine can be compared with other phthalazine derivatives:
1-Chloro-4-phenylphthalazine: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
4-(4-Chlorophenyl)phthalazin-1(2H)-one: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenyl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)18-17-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNXRMKTUJMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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